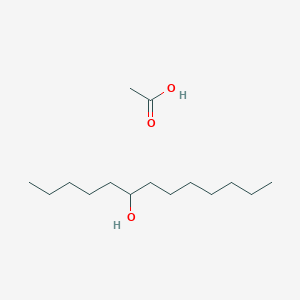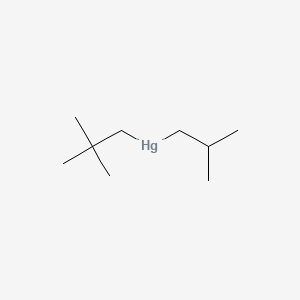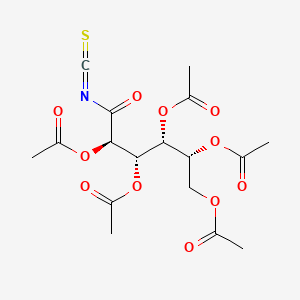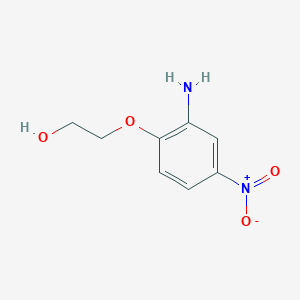![molecular formula C10H10Cl2O B14606537 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane CAS No. 59363-16-5](/img/structure/B14606537.png)
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,6-dichlorophenyl group via an ethyl chain. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane typically involves the reaction of 2,6-dichlorophenyl ethyl alcohol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is generally carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane undergoes several types of chemical reactions, including:
Ring-opening reactions: These can proceed via nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
Substitution reactions: The oxirane ring can be substituted by different nucleophiles, resulting in the formation of new compounds.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts can be used to facilitate ring-opening reactions.
Oxidizing agents: Peracids and hydrogen peroxide are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile can yield a β-amino alcohol, while oxidation can produce a diol.
Aplicaciones Científicas De Investigación
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of epoxides on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of new products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate: This compound shares the 2,6-dichlorophenyl group but differs in its functional groups and overall structure.
Miconazole: Another compound with a dichlorophenyl group, used primarily as an antifungal agent.
Uniqueness
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is unique due to its oxirane ring, which imparts specific reactivity and chemical properties not found in similar compounds. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
59363-16-5 |
|---|---|
Fórmula molecular |
C10H10Cl2O |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2-[2-(2,6-dichlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H10Cl2O/c11-9-2-1-3-10(12)8(9)5-4-7-6-13-7/h1-3,7H,4-6H2 |
Clave InChI |
YCJLQNDSGIFITN-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

